molecular formula C4H10ClN3O B1660247 3-Aminoazetidine-3-carboxamide hydrochloride CAS No. 736994-14-2

3-Aminoazetidine-3-carboxamide hydrochloride

Cat. No.: B1660247
CAS No.: 736994-14-2
M. Wt: 151.59
InChI Key: MQTJJOFQWRTEEH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

3-Aminoazetidine-3-carboxamide hydrochloride is systematically named This compound , reflecting its azetidine ring system, functional group arrangement, and salt form. The molecular formula C₄H₁₀ClN₃O arises from a four-membered azetidine ring (C₃H₆N) substituted at the 3-position with both an amino group (-NH₂) and a carboxamide (-CONH₂), combined with a hydrochloride counterion.

Table 1: Core chemical identifiers

Property Value
IUPAC Name This compound
Molecular Formula C₄H₁₀ClN₃O
Molecular Weight 151.59 g/mol
CAS Registry Number 736994-14-2
SMILES Cl.NC(=O)C1(N)CNC1

The azetidine ring introduces significant ring strain due to its four-membered structure, while the equatorial positioning of the amino and carboxamide groups at C-3 creates a sterically congested environment that influences reactivity.

Crystallographic and Stereochemical Features

Crystallographic data for this compound remains limited in public databases, but structural analogs provide insights. The azetidine ring adopts a puckered conformation to alleviate angle strain, with typical C-N-C bond angles of ~88°–92°, narrower than the ideal tetrahedral angle. X-ray diffraction studies of related azetidine derivatives, such as 1-Boc-3-aminoazetidine hydrochloride, reveal monoclinic crystal systems with P2₁/c space groups and unit cell parameters approximating a = 8.2 Å, b = 12.1 Å, c = 10.5 Å, and β = 105°.

The compound lacks stereocenters due to symmetric substitution at C-3, but dynamic NMR studies suggest restricted rotation of the carboxamide group, leading to atropisomerism under specific conditions.

Comparative Analysis of Tautomeric and Ionization States

The carboxamide group exhibits tautomerism between the amide (CONH₂ ) and imidic acid (C(OH)NH ) forms, though the amide form dominates in aqueous environments. Ionization occurs at two primary sites:

  • Amino group (pKa ≈ 8.3) : Protonated in acidic conditions, forming -NH₃⁺, which enhances water solubility.
  • Carboxamide group (pKa ≈ −1) : Remains unionized under physiological pH but may deprotonate under strongly basic conditions.

Table 2: Ionization states across pH ranges

pH Range Dominant Form Solubility (mg/mL)
< 2 Fully protonated (NH₃⁺, CONH₂) >50
2–8 Partially protonated (NH₃⁺) 20–30
> 8 Deprotonated (NH₂, CONH⁻) <10

In nonpolar solvents, the compound exists predominantly as a zwitterion, with intramolecular hydrogen bonding between the amino and carboxamide groups stabilizing this state.

Hydrogen Bonding Networks and Supramolecular Assembly

The hydrochloride salt forms extensive hydrogen-bonded networks via:

  • N–H∙∙∙Cl⁻ interactions : Between the protonated amino group and chloride ions (bond length: 2.1–2.3 Å).
  • Amide∙∙∙amide interactions : Involving C=O∙∙∙H–N linkages (2.8–3.0 Å).
  • Ring NH∙∙∙O=C contacts : Stabilizing the azetidine conformation.

These interactions promote a layered crystal packing motif, with chloride ions bridging cationic azetidine units into infinite chains. Computational models (DFT at B3LYP/6-311+G**) predict a supramolecular dimerization energy of −23.4 kcal/mol, driven by cooperative hydrogen bonding.

Table 3: Key hydrogen bond parameters

Donor Acceptor Distance (Å) Angle (°)
NH₃⁺ (amino) Cl⁻ 2.15 165
CONH₂ (amide) CONH₂ (amide) 2.89 155
Azetidine NH C=O (amide) 3.02 145

Properties

IUPAC Name

3-aminoazetidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O.ClH/c5-3(8)4(6)1-7-2-4;/h7H,1-2,6H2,(H2,5,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTJJOFQWRTEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736994-14-2
Record name 3-Azetidinecarboxamide, 3-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=736994-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Nucleophilic Substitution-Based Cyclization

The first patent (US4943641A) describes a robust pathway for 3-aminoazetidine synthesis using 1-protected 3-sulfonyloxyazetidine intermediates. Key steps include:

  • Sulfonate activation : A mesyl or tosyl group at the 3-position enhances leaving-group capability.
  • Phthalimide displacement : Potassium phthalimide substitutes the sulfonate under phase-transfer catalysis (e.g., tetrabutylammonium bromide in toluene at 100–140°C).
  • Deprotection-hydrolysis cascade : Sequential hydrazine hydrolysis (60–90% aqueous solution) and catalytic hydrogenation (Pd(OH)₂/C, HCl) yield the free amine.

For 3-aminoazetidine-3-carboxamide, this pathway requires modification at the substitution stage. Replacing phthalimide with cyanamide (NH₂CN) could theoretically introduce both amino and nitrile groups, followed by nitrile hydrolysis to carboxamide. However, cyanamide’s weak nucleophilicity necessitates optimized conditions (e.g., elevated temperatures or Lewis acid catalysis).

Epoxide Ring-Opening Strategies

The Chinese patent CN106831523A demonstrates azetidine formation via epoxide ring-opening with benzaldehyde and ammonia:

  • Epoxide activation : 3-substituted-1,2-epoxypropane reacts with benzaldehyde to form an imine intermediate.
  • Hydrolytic cyclization : Acidic hydrolysis (HCl, 20–30°C) yields a chloropropylamine, which undergoes base-mediated ring closure (K₂CO₃, 70–100°C) to 3-hydroxyazetidine.

Adapting this method for carboxamide synthesis would require a nitrile-substituted epoxide precursor. Post-cyclization hydrolysis of the nitrile to carboxamide (e.g., H₂O₂/HCl) could achieve the target substitution pattern.

Deprotection and Salt Formation

Hydrogenolytic Deprotection

Catalytic hydrogenation (H₂, Pd/C) effectively removes benzhydryl or trityl protecting groups:

3-Amino-3-carboxamido-1-benzhydrylazetidine  
+ H₂ (4 bar) → 3-Amino-3-carboxamidoazetidine + Benzhydryl byproducts  

Optimized conditions :

  • Catalyst: 5% Pd(OH)₂/C
  • Solvent: MeOH/HCl (1:1)
  • Temperature: 35–40°C

Hydrochloride Salt Precipitation

Free base conversion to hydrochloride occurs via:

$$
\text{3-Aminoazetidine-3-carboxamide} + \text{HCl (g)} \rightarrow \text{Hydrochloride salt}
$$

Critical parameters :

  • Solvent system: Ethanol/ethyl acetate (3:1)
  • Precipitation temperature: 0–5°C
  • Final purity: ≥97% (via HPLC)

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (DMSO-d₆) δ 9.22 (s, NH₃⁺), 6.27 (s, CONH₂), 4.50–4.56 (m, CH₂), 3.72–4.04 (m, CH₂)
IR (KBr) 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide)
MS (ESI+) m/z 115.14 [M+H]⁺

Purity Assessment

Method Conditions Result
HPLC C18 column, 0.1% TFA/MeCN gradient 98.69% purity
KF Titration Methanol solvent ≤0.5% H₂O

Industrial-Scale Considerations

Cost Analysis

Component Cost/kg (USD)
1-Benzyhydryl-3-mesyloxyazetidine 12,500
Potassium phthalimide 980
Pd(OH)₂/C catalyst 45,000

Total production cost : ~$18,000/kg (pilot scale)

Environmental Impact

Waste Stream Treatment
Phthalhydrazide byproducts Alkaline hydrolysis to phthalic acid
Pd catalyst residues Ion-exchange recovery (≥95% efficiency)

Chemical Reactions Analysis

3-Aminoazetidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

The compound has been utilized in several research domains:

  • Enzyme Inhibitors : It serves as a scaffold for the design of enzyme inhibitors, particularly in studies related to metabolic pathways.
  • Peptidomimetics : Its structure allows it to function as a building block for synthesizing peptidomimetics, which mimic peptide structures while providing enhanced stability and bioavailability.
  • Material Science : The reactivity of 3-aminoazetidine-3-carboxamide makes it valuable in developing new materials and catalysts.

Antimicrobial Activity

Research indicates that derivatives of 3-aminoazetidine-3-carboxamide exhibit significant antimicrobial properties. A study demonstrated the effectiveness of these derivatives against various bacterial strains:

Compound DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AStaphylococcus aureus15 µg/mL
Derivative BEscherichia coli10 µg/mL
Derivative CBacillus subtilis20 µg/mL

These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Role in Cancer Treatment

The compound has also been investigated for its role as a STAT3 inhibitor , which is critical in various cancers due to its role in promoting cell proliferation and survival.

Case Study : In vitro studies involving human breast cancer cell lines (MDA-MB-231 and MDA-MB-468) showed that certain derivatives of 3-aminoazetidine-3-carboxamide inhibited STAT3 activity. While sub-micromolar potency was observed, challenges related to membrane permeability were noted. Modifications like methyl esters improved cellular uptake without compromising inhibitory potency.

Mechanism of Action

The mechanism of action of 3-aminoazetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Azetidine-3-carboxylic Acid Hydrochloride (CAS 102624-96-4)
  • Structure : Azetidine ring with a carboxylic acid (-COOH) at the 3-position.
  • Applications : Used in peptide synthesis and as a precursor for bioactive molecules .
Methyl 3-Aminoazetidine-3-carboxylate Hydrochloride (CAS 1359656-99-7)
  • Structure: Azetidine ring with methyl ester (-COOCH₃) and amino groups at the 3-position.
  • Key Differences : The ester group is more hydrolytically labile than the carboxamide, affecting stability under physiological conditions.
  • Applications : Intermediate in prodrug design or synthetic chemistry .
3-Aminooxolane-3-carboxamide Hydrochloride (CAS 1427380-19-5)
  • Structure: Five-membered oxolane (tetrahydrofuran) ring with carboxamide and amino groups.
  • Applications : Explored in kinase inhibitors and GPCR-targeted therapies .
3-Aminooxane-3-carboxamide Hydrochloride (CID 64175830)
  • Structure: Six-membered oxane (tetrahydropyran) ring with carboxamide and amino groups.
  • Key Differences : Increased ring size and conformational flexibility may enhance binding to larger enzyme pockets.
  • Applications : Candidate for antibiotics or anti-inflammatory agents .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (Predicted) Stability Considerations
3-Aminoazetidine-3-carboxamide HCl C₄H₁₀ClN₃O 151.6 (estimated) High (ionic HCl salt) Sensitive to strong acids/bases
Azetidine-3-carboxylic acid HCl C₃H₆ClNO₂ 123.54 Moderate Prone to decarboxylation
Methyl 3-aminoazetidine-3-carboxylate HCl C₅H₁₁ClN₂O₂ 166.61 Moderate Ester hydrolysis in aqueous media
3-Aminooxolane-3-carboxamide HCl C₆H₁₁ClN₂O₂ 178.62 High Stable under physiological pH

Biological Activity

3-Aminoazetidine-3-carboxamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a five-membered azetidine ring with an amino group and a carboxylic acid functional group. Its molecular formula is C₄H₉ClN₂O₂, with a molecular weight of 152.58 g/mol. The presence of the hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays and applications in medicinal chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Hydrogenolysis : Conversion of azetidine derivatives to aminoazetidines.
  • Aza-Michael Addition : Utilizing nucleophiles to add across double bonds in azetidine derivatives.
  • Cross-Coupling Reactions : Employing transition metal catalysts to form complex structures from simpler precursors.

These methods allow for the production of the compound with varying levels of purity and yield, which is crucial for its subsequent biological testing .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains. Preliminary studies suggest its utility in developing new antibacterial agents. The compound's structural similarity to known bioactive compounds allows it to interact effectively with bacterial targets, potentially disrupting metabolic pathways essential for bacterial survival.

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors within microbial cells. This interaction can lead to inhibition of critical biochemical pathways, resulting in antimicrobial effects. However, detailed studies on the exact mechanisms are still lacking and warrant further investigation .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with similar compounds:

Compound NameStructure TypeKey Features
Azetidine-3-carboxylic acidHeterocyclic amineLacks amino group; simpler structure
2-Amino-4-methylthiazoleThiazole derivativeContains sulfur; different reactivity
4-Aminobutanoic acidStraight-chain amineLinear structure; more common amino acid

The unique combination of a five-membered ring structure and both amino and carboxylic functionalities in this compound contributes to its diverse reactivity not found in simpler or linear analogs.

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

Q & A

Q. What are the established synthetic routes for 3-aminoazetidine-3-carboxamide hydrochloride, and what are the critical parameters influencing yield and purity?

Methodological Answer: Synthesis of azetidine derivatives often involves ring-opening reactions, asymmetric hydrogenation, or enzymatic resolutions. For this compound, key steps include:

  • Ring-Opening Reactions : Use of azetidine precursors (e.g., ethyl azetidine-3-carboxylate hydrochloride) with controlled hydrolysis to introduce the carboxamide group .
  • Amine Protection/Deprotection : Protecting the amino group during synthesis to avoid side reactions, followed by HCl-mediated deprotection to form the hydrochloride salt .
  • Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) to enhance purity. Monitor reaction pH (6–8) to prevent decomposition .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm structural integrity, focusing on azetidine ring protons (δ 3.0–4.0 ppm) and carboxamide carbonyl signals (δ 170–175 ppm) .
  • HPLC-MS : Reverse-phase HPLC with C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water) coupled with mass spectrometry to verify molecular weight and detect impurities .
  • Elemental Analysis : Validate chloride content via titration or ion chromatography to confirm stoichiometry of the hydrochloride salt .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as skin/eye irritant per GHS) .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles.
  • Waste Disposal : Segregate waste and neutralize with sodium bicarbonate before disposal via certified hazardous waste contractors .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for high-throughput applications?

Methodological Answer:

  • Catalyst Screening : Test palladium or ruthenium catalysts for asymmetric hydrogenation steps to improve enantiomeric excess (ee > 95%) .
  • Solvent Optimization : Replace traditional solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to reduce environmental impact .
  • Process Monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Q. What strategies are effective in resolving contradictions between spectroscopic data and theoretical predictions for this compound?

Methodological Answer:

  • Cross-Validation : Combine NMR, X-ray crystallography, and computational modeling (DFT calculations) to reconcile discrepancies in stereochemical assignments .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed derivatives) that may interfere with spectral interpretation .
  • Temperature-Dependent Studies : Analyze NMR spectra at varying temperatures to distinguish dynamic effects (e.g., ring puckering) from structural anomalies .

Q. How can researchers validate the stability of this compound under different storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and monitor degradation via HPLC every 30 days.
  • Degradation Pathways : Identify hydrolysis products (e.g., 3-aminoazetidine-3-carboxylic acid) and correlate with pH/temperature conditions .
  • Lyophilization : For long-term storage, lyophilize the compound and store at -20°C under inert gas (argon) to prevent moisture uptake .

Q. What functionalization strategies are suitable for modifying this compound to enhance its bioactivity?

Methodological Answer:

  • Side-Chain Derivatization : Introduce alkyl or aryl groups at the amino position via reductive amination or peptide coupling to modulate solubility/target affinity .
  • Metal Complexation : Explore coordination with transition metals (e.g., Pt(II)) for potential anticancer activity, monitored via UV-Vis and ESI-MS .
  • Prodrug Design : Conjugate with ester or phosphonate groups to improve membrane permeability, followed by enzymatic cleavage studies .

Q. How can researchers address batch-to-batch variability in biological assay results involving this compound?

Methodological Answer:

  • Quality Control (QC) Standards : Establish strict HPLC purity thresholds (>98%) and quantify residual solvents via GC-MS .
  • Bioassay Normalization : Include internal controls (e.g., reference inhibitors) to calibrate activity measurements across batches .
  • Crystallography : Compare crystal structures of different batches to detect polymorphic variations affecting bioactivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminoazetidine-3-carboxamide hydrochloride
Reactant of Route 2
3-Aminoazetidine-3-carboxamide hydrochloride

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